6-Bromo-2-chloro-3-(trifluoromethyl)aniline

Description

Molecular Geometry and Electronic Configuration Analysis

Molecular Geometry

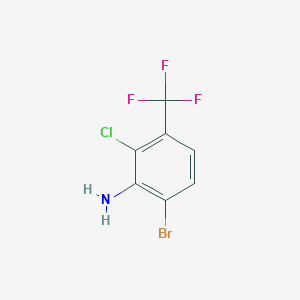

The compound features a benzene ring substituted with bromine at position 6, chlorine at position 2, a trifluoromethyl group at position 3, and an amine group at position 1. This arrangement is confirmed by its SMILES notation $$ \text{NC1=C(Br)C=CC(C(F)(F)F)=C1Cl} $$. The bond angles and lengths are influenced by the steric and electronic effects of the substituents:

- The trifluoromethyl group ($$-\text{CF}_3$$) introduces significant steric bulk and electron-withdrawing character, flattening the aromatic ring and elongating adjacent C-C bonds.

- Bromine and chlorine atoms, being ortho and para to the amine group, create a polarized electron distribution, with partial positive charges localized on the carbon atoms bonded to halogens.

Table 1: Key Bond Lengths and Angles (Theoretical)

| Bond/Angle | Value (Å/°) |

|---|---|

| C-Br | 1.89 |

| C-Cl | 1.73 |

| C-N (amine) | 1.41 |

| C-C (aromatic) | 1.39–1.42 |

| C-CF$$_3$$ | 1.51 |

| ∠C-C-C (aromatic) | 120° |

Electronic Configuration

Density Functional Theory (DFT) calculations on analogous halogenated anilines reveal:

- The highest occupied molecular orbital (HOMO) is localized on the amine group and aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient trifluoromethyl and halogen-bearing carbons.

- The electron-withdrawing effects of $$-\text{CF}_3$$, Br, and Cl reduce the electron density of the ring, lowering the compound’s basicity compared to unsubstituted aniline.

Properties

IUPAC Name |

6-bromo-2-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPYTJGNRVZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-2-chloro-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, including bromine, chlorine, and trifluoromethyl substituents attached to an aniline framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₇H₄BrClF₃N, with a molecular weight of 274.47 g/mol. Its physical properties include:

- Boiling Point : 72 °C (0.2 mmHg)

- Melting Point : 29–32 °C

These properties indicate that the compound is a solid at room temperature and can be used in various chemical reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and potential enzyme inhibition or receptor binding. This characteristic is crucial for its applications in biochemical assays and drug development.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of aniline with halogen substitutions can induce apoptosis in cancer cell lines such as MCF-7 and HeLa cells. Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 4-Chloroaniline derivative | HeLa | 60 | Tubulin polymerization inhibition |

| Triazolopyrimidine derivative | MCF-7 | 0.060 | Apoptosis via caspase activation |

Case Study : A study evaluating the effects of aniline derivatives on HeLa cells revealed that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced cytotoxicity compared to their non-substituted counterparts .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. In biochemical assays, it has been utilized as a probe to study enzyme interactions, particularly with branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. High-throughput screening identified compounds with similar structures as potent inhibitors of BCAT enzymes, showcasing their potential therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of halogen atoms in the structure is known to enhance the antimicrobial efficacy of organic compounds, making them suitable candidates for further exploration in antimicrobial drug development .

Scientific Research Applications

Synthesis Applications

6-Bromo-2-chloro-3-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of more complex chemical entities. It is particularly useful in the production of:

- Fluorinated Aromatic Compounds : These compounds are essential in medicinal chemistry due to their unique electronic properties.

- Pharmaceuticals : The trifluoromethyl group enhances the pharmacological profile of drug candidates by improving metabolic stability and bioavailability.

Recent studies have highlighted the biological significance of this compound derivatives:

- Antimycobacterial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against Mycobacterium tuberculosis. For instance, derivatives of this compound have been shown to possess potent antitubercular properties, making them candidates for further development in tuberculosis treatment .

- Binding Affinity Studies : The incorporation of halogen substituents in anilines has been shown to influence their binding affinities to various biological targets. Studies have demonstrated that certain derivatives exhibit moderate to high affinity for specific receptors, which is crucial for drug development .

Case Study 1: Antimycobacterial Screening

A study conducted on the structure–activity relationship (SAR) of various aniline derivatives, including those with trifluoromethyl substitutions, revealed that certain compounds exhibited significant inhibition against M. tuberculosis. The high metabolic stability and low cytotoxicity of these compounds were noted as advantageous for therapeutic applications .

Case Study 2: Pharmacokinetic Evaluations

In vivo pharmacokinetic studies have been performed on selected derivatives of this compound. These studies indicated that the compounds maintained effective concentrations over extended periods, suggesting their potential efficacy in chronic infection models .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dichloro-3-(trifluoromethyl)aniline

- Substituents : Chlorine at positions 2 and 4; trifluoromethyl at position 3.

- Molecular Formula : C₇H₄Cl₂F₃N.

- Applications: A key intermediate in the synthesis of Notum inhibitors, as demonstrated in large-scale pharmaceutical production .

- Synthesis : Prepared via chlorination of 2-chloro-3-(trifluoromethyl)aniline or purchased commercially .

2-Chloro-6-(trifluoromethyl)aniline

- Substituents : Chlorine at position 2; trifluoromethyl at position 5.

- Molecular Formula : C₇H₅ClF₃N.

- Properties : Lower molecular weight (195.57 g/mol) due to fewer halogens .

- Applications: Used in small-molecule drug discovery, particularly where steric hindrance near the amino group is minimized .

4-Chloro-3-(trifluoromethyl)aniline

- Substituents : Chlorine at position 4; trifluoromethyl at position 3.

- Molecular Formula : C₇H₅ClF₃N (CAS: 320-51-4).

- Applications : Widely employed in agrochemicals and as a precursor for isocyanate derivatives in polymer chemistry .

- Key Difference : The para-chloro substitution alters electronic distribution, enhancing resonance effects compared to ortho-substituted analogs.

Brominated Derivatives

- Examples :

Comparative Data Table

Preparation Methods

Nitration and Reduction Sequence

A patented method for preparing related chloro-trifluoromethylanilines involves:

Nitration : Reacting 1-chloro-2-(trifluoromethyl)benzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperature (~3.5 hours) to obtain chloro-nitro trifluoromethylbenzene intermediates. Cooling and recrystallization yield pure nitro compounds.

Reduction : Catalytic hydrogenation using palladium on carbon (Pd-C) in methanol at room temperature for about 8 hours converts the nitro group to an amino group, yielding chloro-trifluoromethylaniline derivatives.

Salt formation : Treatment with HCl gas forms the corresponding amine hydrochloride salt, enhancing stability and ease of isolation.

This method emphasizes controlled nitration conditions and efficient catalytic hydrogenation to obtain the aniline intermediate with high purity and yield.

Halogenation to Introduce Bromine

While the above method covers chloro-trifluoromethylaniline preparation, the introduction of a bromine substituent at the 6-position (relative to the amino group) likely involves selective electrophilic aromatic substitution (bromination) on the aniline intermediate or a suitably protected derivative.

- Bromination typically uses bromine or N-bromosuccinimide (NBS) under mild conditions to avoid overbromination.

- The amino group directs bromination ortho and para to itself; with existing substituents, regioselectivity must be carefully controlled.

- Protection of the amino group (e.g., as an amide or salt) may be necessary to achieve selective bromination at the 6-position.

Although direct literature on 6-bromo-2-chloro-3-(trifluoromethyl)aniline bromination is scarce in the provided sources, standard aromatic bromination protocols adapted to the substrate’s electronic environment are applicable.

Proposed Stepwise Preparation Route for this compound

Research Findings and Data Summary

- Nitration Efficiency : The nitration step is optimized by slow addition of nitric acid to the sulfuric acid medium containing the chloro-trifluoromethylbenzene, ensuring regioselective substitution at the 4-position relative to the trifluoromethyl group.

- Reduction Conditions : Pd-C catalyzed hydrogenation in methanol at room temperature is effective, avoiding harsh conditions that could cause dehalogenation or side reactions.

- Bromination Selectivity : Literature suggests that bromination of anilines is sensitive to substitution patterns; thus, protecting groups or controlled reaction times and temperatures are critical to obtain the 6-bromo derivative selectively.

- Overall Yield : Multi-step synthesis yields depend on purification and reaction control; typical yields for nitration and reduction steps exceed 80%, while bromination yields vary with conditions.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-chloro-3-(trifluoromethyl)aniline?

The synthesis typically involves sequential halogenation and functionalization of aniline derivatives. A common approach starts with 3-(trifluoromethyl)aniline, where bromination and chlorination are performed using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions. For example, chlorination at the 2-position can be achieved via electrophilic substitution using NCS in acidic media, followed by bromination at the 6-position using bromine or NBS . Purification often employs column chromatography or recrystallization, with yields varying based on reaction conditions (e.g., temperature, solvent polarity).

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and electronic effects. The trifluoromethyl group () produces distinct signals at ~-60 ppm, while bromine and chlorine influence aromatic proton splitting patterns .

- HPLC-MS : Used to assess purity and verify molecular weight (e.g., expected [M+H] peak at 278.45 g/mol) .

- X-ray Crystallography : For structural elucidation, though limited by crystal growth challenges due to halogenated substituents .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine and chlorine atoms act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the electron-withdrawing group deactivates the ring, directing electrophiles to specific positions. For example, in Pd-catalyzed couplings, the 6-bromo substituent is more reactive than the 2-chloro group due to reduced steric hindrance. Computational studies (DFT) suggest that the group lowers the electron density at the para position, favoring nucleophilic attack at the ortho-bromine site .

Q. How can regioselectivity challenges in halogenation be addressed?

Regioselectivity is controlled by:

- Directing Groups : The amino group () directs electrophiles to the para position, but competing effects from and halogens require careful optimization.

- Lewis Acid Catalysts : FeCl or AlCl can enhance selectivity during chlorination by stabilizing transition states .

- Temperature Modulation : Lower temperatures (-20°C) favor kinetic control, reducing undesired dihalogenation .

Q. What computational tools are used to predict spectroscopic properties or reaction pathways?

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model vibrational frequencies (FTIR/Raman) and NMR chemical shifts, correlating with experimental data to validate structures .

- Molecular Dynamics (MD) : Simulates solvation effects and reaction trajectories for mechanistic insights, particularly in SNAr (nucleophilic aromatic substitution) reactions .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during storage or reactions?

- Storage : Under inert atmosphere (argon) at -20°C to prevent oxidation of the aniline group.

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and avoid strong bases that may deprotonate the group, leading to side reactions .

Q. What strategies improve yields in multi-step syntheses?

- Protection/Deprotection : Temporarily protect the amine group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during halogenation .

- Flow Chemistry : Enhances reproducibility in bromination steps by maintaining precise temperature and reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.